

Potential off-target effects of Troriluzole hydrochloride in vitro

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Compound of Interest

Compound Name: Troriluzole hydrochloride

Cat. No.: B12772408

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Troriluzole Hydrochloride In Vitro Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Troriluzole hydrochloride** in in vitro experiments. The information provided is intended to help anticipate and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of **Troriluzole hydrochloride**?

Troriluzole hydrochloride is a prodrug that is converted to its active metabolite, riluzole. The primary on-target mechanism of riluzole is the modulation of glutamate neurotransmission.[1][2] [3] In vitro, this is primarily achieved through:

- Inhibition of voltage-dependent sodium channels: This action reduces neuronal hyperexcitability.
- Reduction of synaptic glutamate: Riluzole inhibits glutamate release and enhances its uptake from the synapse.[1][2][3]

Q2: Are there known in vitro off-target effects of Troriluzole (via its active metabolite, riluzole)?

Troubleshooting & Optimization





Yes, riluzole has been observed to interact with several other molecular targets in vitro, which may lead to off-target effects in cell-based assays. These interactions include:

- Non-competitive antagonism of NMDA and Kainate receptors: Riluzole can block these ionotropic glutamate receptors.[4]
- Potentiation of GABA-A receptors: It can enhance the function of GABA-A receptors through an allosteric binding site.[4]
- Inhibition of Protein Kinase CK1δ: Riluzole can act as an ATP-competitive inhibitor of this kinase.[4]
- Modulation of the Wnt/β-catenin pathway: It has been shown to enhance this signaling pathway.[4]
- Inhibition of GABA uptake: Riluzole can interfere with the reuptake of GABA.[4]

Q3: At what concentrations are off-target effects likely to be observed in vitro?

The potential for off-target effects is concentration-dependent. While the optimal concentration for on-target effects will vary by cell type and assay, it is crucial to perform a dose-response curve to determine the therapeutic window for your specific experiment. Generally, concentrations in the range of 1-50 μ M are used in in vitro studies.[4] Higher concentrations are more likely to produce off-target effects and potential cytotoxicity.

Q4: Can Troriluzole affect cell viability and proliferation in vitro?

Yes, the active metabolite, riluzole, has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[4] These effects can be dose-dependent and may be independent of its primary neurological targets. Therefore, it is essential to perform cytotoxicity assays (e.g., MTT, LDH) in your specific cell model to identify a non-toxic working concentration range.

Troubleshooting Guide



Observed Issue	Potential Off-Target Cause	Troubleshooting Steps
Unexpected changes in neuronal excitability not explained by glutamate modulation.	Interaction with GABA-A receptors (potentiation) or NMDA/Kainate receptors (antagonism).	1. Perform electrophysiological recordings to characterize changes in inhibitory and excitatory postsynaptic currents. 2. Use specific antagonists for GABA-A, NMDA, and Kainate receptors to determine if they can reverse the observed effects.
Alterations in cell signaling pathways unrelated to glutamate.	Inhibition of Protein Kinase CK1δ or modulation of the Wnt/β-catenin pathway.	 Perform Western blotting or reporter assays to assess the phosphorylation status of CK1δ substrates or the activity of the Wnt/β-catenin pathway. Consider using a more specific inhibitor for the pathway of interest to confirm the phenotype.
Changes in cell viability or proliferation at expected therapeutic concentrations.	Off-target cytotoxicity.	1. Perform a detailed dose- response curve for cytotoxicity in your specific cell line. 2. Determine the IC50 for cytotoxicity and select a working concentration well below this value. 3. Consider shorter incubation times if possible.

Quantitative Data Summary

The following table summarizes the reported IC50 and Ki values for the interaction of riluzole with various off-target molecules.



Target	Interaction	IC50 / Ki	Assay Type
NMDA Receptor	Non-competitive antagonism	~10 μM (IC50)	Electrophysiology
Kainate Receptor	Non-competitive antagonism	~5 μM (IC50)	Electrophysiology
GABA-A Receptor	Potentiation	Not reported	Electrophysiology
Protein Kinase CK1δ	ATP-competitive inhibition	~20 μM (IC50)	Kinase Assay
GABA Transporter (GAT-1)	Inhibition of GABA uptake	~30 μM (IC50)	Radioligand Uptake Assay

Note: The exact values may vary depending on the specific experimental conditions.

Experimental Protocols

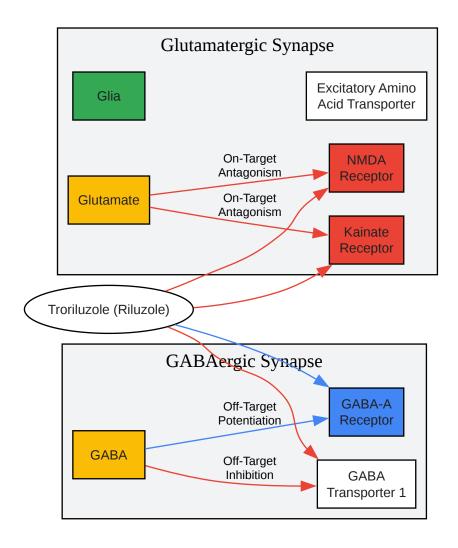
- 1. In Vitro Kinase Inhibition Assay (for Protein Kinase CK1δ)
- Objective: To determine the inhibitory effect of Troriluzole's active metabolite (riluzole) on the activity of Protein Kinase CK1δ.
- Materials: Recombinant human Protein Kinase CK1δ, kinase buffer, ATP, specific peptide substrate, riluzole, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of riluzole in kinase buffer.
 - In a 96-well plate, add the kinase, peptide substrate, and riluzole dilutions.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.



- Calculate the percent inhibition for each riluzole concentration and determine the IC50 value.
- 2. Radioligand Binding Assay (for NMDA Receptor)
- Objective: To assess the binding affinity of riluzole to the NMDA receptor.
- Materials: Cell membranes prepared from a cell line expressing NMDA receptors, a radiolabeled ligand (e.g., [3H]MK-801), riluzole, incubation buffer, and a scintillation counter.
- Procedure:
 - Prepare serial dilutions of riluzole.
 - In a multi-tube plate, incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of riluzole.
 - After reaching equilibrium, rapidly filter the samples through a glass fiber filter to separate bound and free radioligand.
 - Wash the filters to remove non-specific binding.
 - Measure the radioactivity on the filters using a scintillation counter.
 - Analyze the data to determine the Ki value for riluzole.

Visualizations

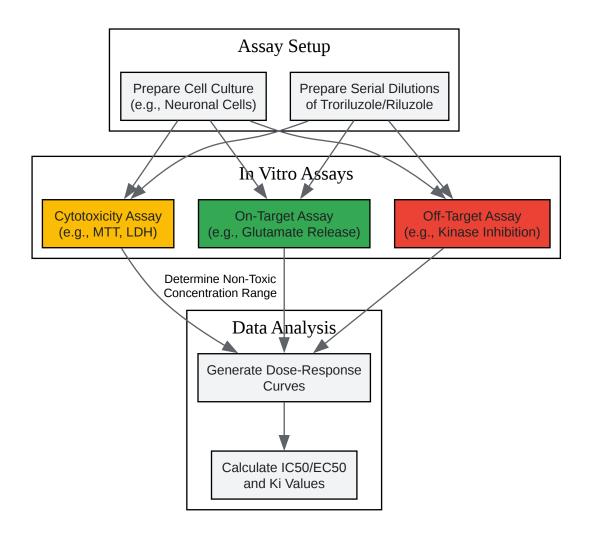




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Caption: Off-target interactions of Troriluzole's active metabolite, riluzole.





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Caption: General workflow for assessing in vitro off-target effects.

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